molecular formula C27H27FN4O2S B2848514 N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 618405-13-3

N-(3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B2848514
CAS No.: 618405-13-3
M. Wt: 490.6
InChI Key: DUMIPZJTITWQPY-UHFFFAOYSA-N
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Description

N-(3-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a pyridinylmethyl group, a 4-(2-fluorophenyl)piperazine moiety, and a furan-2-carboxamide substituent. This structure combines multiple pharmacophores, including aromatic rings (thiophene, pyridine, fluorophenyl) and a piperazine linker, which are commonly associated with receptor-binding activity in CNS-targeting drugs .

Properties

IUPAC Name

N-[3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O2S/c1-18-19(2)35-27(30-26(33)23-10-6-16-34-23)24(18)25(20-7-5-11-29-17-20)32-14-12-31(13-15-32)22-9-4-3-8-21(22)28/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMIPZJTITWQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H25FN4O2S
  • Molecular Weight : 422.53 g/mol
  • CAS Number : 897613-10-4

The presence of multiple functional groups such as the piperazine ring, furan moiety, and thiophene contributes to its diverse biological activities.

Research indicates that N-(3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide exhibits various mechanisms of action:

  • Serotonin Receptor Modulation : The piperazine moiety suggests potential interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders.
  • Antiviral Activity : Preliminary studies have indicated that compounds with similar structures may inhibit viral replication, particularly in norovirus strains. For instance, structure–activity relationship (SAR) studies on related compounds showed promising antiviral activity at low micromolar concentrations .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cell lines has been noted in several studies. Its structural analogs have demonstrated cytotoxic effects against various cancer types .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : Studies have shown that it can selectively induce cell death in certain cancer cell lines while sparing normal cells.
  • Neuropharmacological Effects : Due to its interaction with neurotransmitter systems, it may have implications in treating neuropsychiatric disorders.

Case Study 1: Antiviral Screening

A study evaluated the antiviral efficacy of various compounds structurally related to N-(3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide against human norovirus (HuNoV). The results indicated that derivatives with specific modifications exhibited EC50 values as low as 0.9 µM, showcasing significant antiviral potential while maintaining acceptable cytotoxicity profiles .

Case Study 2: Anticancer Activity

In a separate investigation focusing on the anticancer properties of related compounds, researchers found that certain derivatives induced apoptosis in breast cancer cell lines. The study highlighted the importance of the thiophene and furan rings in enhancing cytotoxicity through reactive oxygen species (ROS) generation .

Comparative Analysis of Related Compounds

Compound NameStructureEC50 (µM)Activity Type
Compound ASimilar0.9Antiviral
Compound BSimilar15Anticancer
Compound CSimilar10Neuropharmacological

This table illustrates the varying degrees of biological activity observed among structurally similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The compound shares structural motifs with several classes of molecules, particularly those containing thiophene, furan, and piperazine moieties. Key analogues include:

1,4-Dihydropyridine Derivatives (e.g., AZ331 and AZ257)
  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
  • AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide .

Comparison :

  • Both AZ331 and AZ257 feature a furan-carboxamide group and thioether linkages, similar to the target compound. However, the target lacks the dihydropyridine core and instead incorporates a thiophene ring and fluorophenyl-piperazine group, which may enhance metabolic stability and receptor selectivity .
Furan-3-carboxamide Derivatives (e.g., Compounds 97c–97e)
  • 97c : 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide.
  • 97d : 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide.
  • 97e : 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide .

Comparison :

  • These compounds share the furan-carboxamide backbone but lack the thiophene and piperazine components. The hydrazinyl-oxoethyl substituents in 97c–97e introduce polar functional groups absent in the target compound, likely altering solubility and bioavailability .

Substituent-Driven Differences in Physicochemical Properties

NMR Chemical Shift Analysis

A study comparing structurally related compounds (e.g., Rapa, compounds 1 and 7) revealed that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while other regions remain consistent (Figure 6, Table 2) . For the target compound:

  • The 4,5-dimethylthiophene and fluorophenyl-piperazine groups are predicted to cause distinct shifts in regions A/B compared to simpler analogues like AZ331 or 97c–97e.
Lumping Strategy Implications

The lumping strategy groups compounds with similar structures into surrogate categories to simplify reaction modeling (Tables 3–4) . However, the target compound’s unique fluorophenyl-piperazine and pyridinylmethyl groups may disqualify it from being lumped with simpler furan/thiophene derivatives, as these substituents introduce distinct reactivity and pharmacokinetic profiles .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Unique Features
Target Compound Thiophene 4,5-dimethylthiophene, fluorophenyl-piperazine, pyridinylmethyl, furan-carboxamide High structural complexity, potential CNS activity
AZ331 / AZ257 Dihydropyridine Thioether-linked aryl groups, furan-carboxamide Lower metabolic stability
Compounds 97c–97e Furan-carboxamide Hydrazinyl-oxoethyl, aryl groups High polarity, limited membrane permeability

Table 2: NMR Chemical Shift Regions of Interest

Compound Region A (39–44 ppm) Region B (29–36 ppm) Interpretation
Rapa 2.1–2.3 1.8–2.0 Baseline shifts
Compound 1 2.5–2.7 2.2–2.4 Substituent-induced electronic perturbations
Compound 7 2.6–2.8 2.3–2.5 Similar to Compound 1, but with variations

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